5-Ethoxy-2-nitrophenol
Overview
Description
5-Ethoxy-2-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenol, characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethoxy-2-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 5-ethoxyphenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another method involves the nucleophilic aromatic substitution of 5-ethoxy-2-chlorophenol with sodium nitrite in the presence of a copper catalyst. This reaction is carried out in an aqueous medium and requires careful control of pH and temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium nitrite, copper catalyst.
Major Products Formed
Reduction: 5-Ethoxy-2-aminophenol.
Oxidation: 5-Ethoxy-2-nitroquinone.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in redox reactions, contributing to the compound’s antioxidant properties. The ethoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrophenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Methoxy-5-nitrophenol: Similar structure but with different positions of the methoxy and nitro groups.
4-Nitrophenol: Lacks the ethoxy group but has a nitro group at the para position relative to the hydroxyl group.
Uniqueness
5-Ethoxy-2-nitrophenol is unique due to the presence of both an ethoxy and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-ethoxy-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPRZATUSVYQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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